1-Chloro-6-fluorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family, characterized by the presence of chlorine and fluorine atoms attached to its aromatic structure. Dibenzofurans are significant in various chemical and industrial applications due to their unique properties. This compound's molecular formula is and it has a molecular weight of approximately 220.62 g/mol. The compound is primarily recognized for its potential applications in medicinal chemistry, organic synthesis, and materials science.
1-Chloro-6-fluorodibenzo[b,d]furan can be sourced from chemical suppliers specializing in organic compounds. It is classified under organic halogen compounds, specifically as a halogenated dibenzofuran derivative. This classification is crucial for understanding its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 1-chloro-6-fluorodibenzo[b,d]furan typically involves halogenation reactions of dibenzofuran derivatives. The most common method includes:
The molecular structure of 1-chloro-6-fluorodibenzo[b,d]furan features two fused benzene rings with a furan moiety, where chlorine and fluorine substituents are positioned at the 1 and 6 positions, respectively.
1-Chloro-6-fluorodibenzo[b,d]furan can undergo various chemical reactions, including:
The mechanism of action for 1-chloro-6-fluorodibenzo[b,d]furan involves its interaction with specific biological targets. It may bind to enzymes or receptors, altering their activity, which could lead to various biological effects such as:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 220.62 g/mol |
IUPAC Name | 1-chloro-6-fluorodibenzofuran |
InChI | InChI=1S/C12H6ClF/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
InChI Key | KFFJESFQFFREHN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Cl |
These properties indicate that 1-chloro-6-fluorodibenzo[b,d]furan possesses significant stability under standard conditions while being reactive enough for various synthetic applications.
1-Chloro-6-fluorodibenzo[b,d]furan has several applications across different scientific fields:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: